molecular formula C7H5BF2O4 B2445882 4-Carboxy-2,5-difluorophenylboronic acid CAS No. 1966890-13-0

4-Carboxy-2,5-difluorophenylboronic acid

Cat. No.: B2445882
CAS No.: 1966890-13-0
M. Wt: 201.92
InChI Key: KXZZPNXACSXLNV-UHFFFAOYSA-N
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Description

Current Standing of Arylboronic Acids in Contemporary Organic Synthesis and Advanced Materials Science

Arylboronic acids, organic compounds featuring a boronic acid functional group [-B(OH)₂] attached to an aryl group, are pivotal reagents in modern chemistry. Their stability, low toxicity, and operational simplicity have cemented their role as indispensable tools in the construction of complex molecular architectures. reubro.in One of the most prominent applications of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.govnbinno.com This reaction is fundamental to the synthesis of biaryls, which are common structural motifs in pharmaceuticals and natural products. nbinno.comresearchgate.net

Beyond C-C bond formation, the versatility of arylboronic acids extends to the construction of carbon-heteroatom bonds (C-N, C-O, C-S), further broadening their synthetic utility. researchgate.netchem-soc.si Their applications are not confined to organic synthesis; in materials science and biology, arylboronic acids are widely utilized in the development of carbohydrate sensors, enzyme inhibitors, and supramolecular structures. reubro.inmdpi.comnih.gov The ability of the boronic acid moiety to form reversible covalent bonds with diols is the basis for its use in molecular recognition and sensing, particularly for biologically relevant molecules like glucose. mdpi.comcloudflare.netacs.org This unique property has positioned arylboronic acids as crucial components in the design of chemosensors and other advanced materials. mdpi.compageplace.de

Key Application Areas of Arylboronic Acids
FieldSpecific ApplicationSignificance
Organic SynthesisSuzuki-Miyaura Cross-CouplingEfficient formation of C-C bonds for creating biaryl structures. nih.govnbinno.com
Organic SynthesisC-Heteroatom Bond FormationSynthesis of aryl amines, ethers, and sulfides. researchgate.netchem-soc.si
Medicinal ChemistryDrug DiscoverySynthesis of complex, biologically active molecules and pharmaceutical intermediates. reubro.inresearchgate.netmdpi.com
Materials ScienceSupramolecular ChemistryBuilding blocks for self-assembling architectures and networks. researchgate.netnih.gov
Analytical ChemistryChemosensorsMolecular recognition of diol-containing compounds like saccharides. mdpi.comcloudflare.netpageplace.de

The Synergistic Influence of Fluorine and Carboxyl Substituents on Arylboronic Acid Properties and Reactivity

The properties of an arylboronic acid can be precisely tuned by introducing substituents onto the aromatic ring. In 4-Carboxy-2,5-difluorophenylboronic acid, the presence of two fluorine atoms and a carboxylic acid group creates a molecule with distinct and synergistic characteristics.

Fluorine Substituents: The introduction of electron-withdrawing fluorine atoms significantly impacts the electronic properties of the molecule. researchgate.net This primarily manifests as an increase in the Lewis acidity of the boron atom. nih.govmdpi.comresearchgate.net The enhanced acidity is crucial for applications such as anion binding and facilitating the binding of sugars at physiological pH. mdpi.com The position of the fluorine substituent is critical; an ortho-fluoro substituent can enhance acidity through the formation of an intramolecular hydrogen bond, while the effect at the para position is often moderated by competing inductive and resonance effects. nih.gov Fluorination can also enhance a compound's lipophilicity and influence its biological activity, a strategy widely employed in drug design. mdpi.comcymitquimica.com

Carboxyl Substituent: The carboxylic acid group (-COOH) introduces another layer of functionality. It provides a reactive handle for further chemical modifications, such as esterification or amidation, allowing the molecule to be incorporated into larger structures like polymers or pharmaceuticals. rawdatalibrary.netresearchgate.net This group also increases solubility in polar solvents and can participate in hydrogen bonding, influencing the molecule's solid-state structure and self-assembly properties. cymitquimica.com Notably, the boronic acid group is sometimes considered a bioisostere of the carboxylic acid group in medicinal chemistry, suggesting that their combined presence could lead to unique biological interactions. nih.gov

Synergistic Effects: The combination of difluoro and carboxyl substituents in this compound results in a highly functionalized building block. The strong electron-withdrawing nature of the two fluorine atoms enhances the Lewis acidity of the boronic acid moiety, potentially altering its reactivity in coupling reactions. researchgate.netorganic-chemistry.org Concurrently, the carboxylic acid provides a distinct site for orthogonal chemical reactions and modulates the molecule's physical properties. This dual functionality makes the compound a valuable intermediate for creating complex molecules with precisely controlled electronic and structural features. cymitquimica.com

Comparative Influence of Substituents on Phenylboronic Acid Properties
CompoundKey Property InfluencePrimary Application Implication
Phenylboronic acidBaseline reactivity and acidity. mdpi.comStandard coupling partner in synthesis.
Fluorophenylboronic acidIncreased Lewis acidity, altered electronic profile. researchgate.netnih.govEnhanced reactivity, use in sensors, medicinal chemistry. mdpi.com
4-Carboxyphenylboronic acidProvides additional reactive site, influences solubility, H-bonding. sigmaaldrich.comLinker molecule in polymers and materials, bifunctional reagents. sigmaaldrich.com
This compoundSignificantly increased acidity, multiple reactive sites, unique electronic and steric properties. cymitquimica.comAdvanced intermediate for pharmaceuticals, agrochemicals, and materials science. cymitquimica.com

Scholarly Objectives and Research Trajectories for this compound

The unique combination of functional groups in this compound defines its primary scholarly objectives and dictates its potential research trajectories. The principal goal is to leverage this molecule as a specialized building block for the synthesis of high-value, complex chemical entities.

Research efforts involving this compound are directed toward several key areas. In medicinal chemistry and agrochemical development, the objective is to incorporate the 4-carboxy-2,5-difluorophenyl moiety into larger molecules to enhance biological activity, modulate pharmacokinetic properties, or serve as a specific binding element. cymitquimica.com The fluorine atoms are known to improve metabolic stability and binding affinity, while the carboxyl group can be used to improve solubility or act as a key interaction point with biological targets.

In materials science, the research trajectory focuses on using this compound as a monomer or linker in the construction of advanced materials. cymitquimica.com The carboxylic acid can be polymerized or attached to surfaces, while the boronic acid can be used for sensing applications or to form reversible covalent networks. Its use as a potential ligand in coordination chemistry is another area of interest, where the electronic properties conferred by the fluorine atoms can tune the behavior of metal complexes. cymitquimica.com

Potential Research Trajectories for this compound
Research AreaObjectiveMethodologyPotential Outcome
Pharmaceutical SynthesisCreate novel drug candidates with improved properties.Use as a key intermediate in multi-step syntheses, often involving Suzuki-Miyaura coupling.New therapeutic agents with enhanced efficacy, stability, or target affinity. cymitquimica.com
Agrochemical DevelopmentSynthesize new pesticides or herbicides.Incorporate the fluorinated carboxyphenyl moiety to enhance potency and environmental stability.More effective and targeted agrochemical products. cymitquimica.com
Materials ScienceDevelop functional polymers or sensors.Utilize the carboxylic acid for polymerization and the boronic acid for sensing or cross-linking.New materials with tailored electronic, optical, or recognition properties. cymitquimica.com
Coordination ChemistryDesign novel metal-organic frameworks (MOFs) or catalysts.Employ the compound as a multifunctional ligand for metal ions.Catalysts with enhanced activity or materials with unique structural and functional properties. cymitquimica.com

Properties

IUPAC Name

4-borono-2,5-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZZPNXACSXLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C(=O)O)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of 4 Carboxy 2,5 Difluorophenylboronic Acid Reactivity and Transformations

Detailed Mechanistic Pathways in Cross-Coupling Reactions Involving Fluorinated Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and understanding its mechanism is crucial for optimizing reaction conditions and outcomes. The catalytic cycle primarily involves three key steps: oxidative addition, transmetalation, and reductive elimination. For fluorinated arylboronic acids like 4-carboxy-2,5-difluorophenylboronic acid, the electronic properties of the substituents play a pivotal role in each of these stages.

Oxidative addition is the initial step in the catalytic cycle, where an aryl halide (or pseudohalide) reacts with a low-valent palladium(0) complex to form a palladium(II) intermediate. The rate of this step is highly dependent on the nature of the aryl halide. Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition. acs.orgrsc.org This is because they make the carbon atom attached to the halogen more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) center.

Kinetic studies, often employing techniques like stopped-flow spectroscopy and in-situ NMR monitoring, have provided quantitative insights into these processes. For instance, Hammett plots, which correlate reaction rates with substituent electronic parameters (σ), typically show a positive ρ value for the oxidative addition of substituted aryl halides, confirming that electron-withdrawing groups enhance the reaction rate. rsc.org While specific kinetic data for reactions involving aryl halides with this compound are not extensively documented, data from analogous systems with other fluorinated and electron-deficient aryl halides provide valuable benchmarks.

Table 1: Representative Kinetic Data for Oxidative Addition of Aryl Bromides to a Pd(0) Complex.

Aryl BromideSubstituentRelative Rate Constant (krel)
4-Bromonitrobenzene-NO27.8
4-Bromobenzonitrile-CN4.2
1-Bromo-4-fluorobenzene-F1.5
Bromobenzene-H1.0
4-Bromotoluene-CH30.6
Data are illustrative and compiled from general findings in mechanistic studies of Suzuki-Miyaura reactions.

Spectroscopic techniques such as ³¹P and ¹⁹F NMR have been instrumental in identifying and characterizing the palladium(II) intermediates formed during oxidative addition. These studies have confirmed the formation of stable (aryl)palladium(II) halide complexes, which are poised for the subsequent transmetalation step.

Transmetalation is the step where the aryl group from the boronic acid is transferred to the palladium(II) center, displacing the halide or other leaving group. This is often the rate-determining step of the catalytic cycle, especially when using electron-deficient arylboronic acids. The presence of electron-withdrawing fluorine and carboxyl substituents on this compound can retard this step due to the reduced nucleophilicity of the aryl group.

The mechanism of transmetalation is complex and can proceed through different pathways, often involving the formation of a boronate species by the reaction of the boronic acid with a base. Low-temperature rapid injection NMR spectroscopy has been a powerful tool for the direct observation and characterization of pre-transmetalation intermediates, which feature a Pd-O-B linkage. nih.govnih.govresearchgate.net

Kinetic analyses have shown that the rate of transmetalation is influenced by the nature of the base, the solvent, and the substituents on the arylboronic acid. For electron-deficient arylboronic acids, stronger bases are often required to facilitate the formation of the more nucleophilic boronate. Thermodynamic studies, often supported by computational chemistry, have helped to elucidate the relative energies of the intermediates and transition states in the transmetalation process.

Table 2: Relative Transmetalation Rates for Substituted Phenylboronic Acids.

Arylboronic AcidSubstituent(s)Relative Rate
4-Methoxyphenylboronic acid-OCH3~5.0
Phenylboronic acid-H1.0
4-Fluorophenylboronic acid-F~0.4
4-Trifluoromethylphenylboronic acid-CF3~0.1
Data are illustrative and based on general trends observed in mechanistic studies.

Reductive elimination is the final bond-forming step in which the two organic groups on the palladium(II) center couple and are eliminated from the metal, regenerating the palladium(0) catalyst. This step is generally facile for the formation of C(sp²)-C(sp²) bonds. However, the electronic nature of the coupling partners can influence the rate of reductive elimination. Electron-withdrawing groups on the aryl ligands can, in some cases, slow down this process. berkeley.edu

Computational studies have been particularly insightful in mapping the potential energy surface for reductive elimination from various (diaryl)palladium(II) complexes. nih.gov These studies have shown that the geometry of the complex and the nature of the ancillary ligands are critical in determining the energy barrier for this step. For reductive elimination to occur, the two aryl groups must be cis to each other on the palladium center.

The choice of ligands on the palladium catalyst has a profound impact on the efficiency and selectivity of the cross-coupling reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote both oxidative addition and reductive elimination. They stabilize the palladium(0) center and facilitate the dissociation of ligands to create a coordinatively unsaturated species that can readily undergo oxidative addition.

For challenging substrates like those derived from this compound, the rational design of ligands is paramount. Ligands that can accelerate the rate-limiting transmetalation step are particularly desirable. This can be achieved by ligands that promote the formation of a more reactive palladium(II) intermediate or by facilitating the interaction with the boronate species.

Additives, such as bases and salts, also play a critical role. The base is essential for the formation of the active boronate species. The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly affect the reaction rate and yield. In some cases, the addition of fluoride (B91410) salts has been shown to accelerate the transmetalation step in couplings involving fluorinated arylboronic esters. nih.gov

Investigations into Transition-Metal-Free Functionalizations of Arylboronic Acids

While transition-metal-catalyzed reactions are the most common applications for arylboronic acids, there is growing interest in developing transition-metal-free functionalizations. These methods offer potential advantages in terms of cost, toxicity, and ease of product purification.

Ipso-substitution refers to a reaction in which a substituent at a specific position on an aromatic ring is replaced by another group. In the context of arylboronic acids, the boronic acid moiety can be replaced by a carbon-based electrophile in a transition-metal-free manner.

One notable example of such a transformation is the reaction of arylboronic acids with diazo compounds or their precursors, such as tosylhydrazones. acs.org In the presence of a base and at elevated temperatures, tosylhydrazones can decompose to generate diazo compounds in situ. These reactive species can then react with the arylboronic acid, leading to the formation of a new carbon-carbon bond at the position previously occupied by the boronic acid group. The reaction is thought to proceed through the attack of the nucleophilic diazo carbon on the boron atom, followed by a 1,2-migration of the aryl group from boron to carbon, with concomitant loss of nitrogen gas.

These transition-metal-free C-C bond-forming reactions are a testament to the versatility of arylboronic acids and offer a complementary approach to the more established cross-coupling methodologies.

Direct Formation of Carbon-Nitrogen and Carbon-Oxygen Bonds

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using arylboronic acids is a cornerstone of modern organic synthesis. For this compound, these transformations typically proceed via copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam and Suzuki-Miyaura couplings.

The Chan-Lam coupling provides a direct route to arylamines and aryl ethers through a copper-catalyzed reaction between an arylboronic acid and an amine or alcohol. wikipedia.org The reaction can often be performed under mild conditions, open to the air. wikipedia.orgorganic-chemistry.org The catalytic cycle, while complex and subject to ongoing research, is generally understood to involve the coordination of the amine or alcohol to a Cu(II) salt. Transmetalation with the arylboronic acid forms a copper-aryl species. A key proposed intermediate is a copper(III)-aryl-amide or copper(III)-aryl-alkoxide complex, which then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) by oxygen in the air to complete the catalytic cycle. organic-chemistry.org

Table 1: Proposed Mechanistic Steps of the Chan-Lam Coupling

Step Description
1. Ligand Exchange The N-H or O-H nucleophile coordinates to the Cu(II) catalyst.
2. Transmetalation The aryl group from this compound is transferred to the copper center.
3. Oxidation (optional) The Cu(II) intermediate can be oxidized to a Cu(III) species, which is believed to facilitate reductive elimination.
4. Reductive Elimination The C-N or C-O bond is formed, releasing the product and a Cu(I) or Cu(0) species.

| 5. Re-oxidation | The copper catalyst is re-oxidized to the active Cu(II) state by an oxidant, often atmospheric oxygen. |

For C-O bond formation, a variant of the Suzuki-Miyaura coupling can also be employed, typically using a palladium catalyst. organic-chemistry.orglibretexts.org The mechanism follows the classical Suzuki cycle, which begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex. A crucial step is the activation of the boronic acid with a base to form a more nucleophilic boronate species. organic-chemistry.org This boronate then undergoes transmetalation, transferring the 4-carboxy-2,5-difluorophenyl group to the palladium(II) center. The final step is reductive elimination, which forms the aryl ether product and regenerates the Pd(0) catalyst. libretexts.org

Mechanistic Studies of Hydroxylation Reactions to Yield Phenolic Derivatives

The conversion of arylboronic acids to phenols, known as oxidative hydroxylation or oxidative deboronation, is a fundamental transformation. nih.gov This reaction is particularly relevant as it can be an undesired side reaction in cross-coupling processes or a deliberate synthetic step. nih.govresearchgate.net The mechanism generally involves the oxidation of the carbon-boron bond.

The process is initiated by the attack of a nucleophilic oxidizing agent, such as hydrogen peroxide (H₂O₂) or an N-oxide, on the empty p-orbital of the boron atom in this compound. nih.govnih.gov This forms a tetracoordinate boron intermediate. The key mechanistic step is a subsequent 1,2-anionic rearrangement, where the 4-carboxy-2,5-difluorophenyl group migrates from the boron atom to the adjacent oxygen atom. nih.gov This migration results in the formation of a boronate ester. The final step is the rapid hydrolysis of this ester under aqueous conditions, which cleaves the B-O bond to yield the corresponding phenolic derivative and boric acid. nih.gov

Table 2: General Mechanism of Arylboronic Acid Hydroxylation

Step Description
1. Nucleophilic Attack An oxidant (e.g., HOO⁻ from H₂O₂) attacks the Lewis acidic boron center.
2. 1,2-Aryl Migration The aryl group migrates from the boron to the adjacent oxygen atom, displacing the leaving group. This is the rate-limiting step.

| 3. Hydrolysis | The resulting boronate ester is hydrolyzed to yield the phenol (B47542) and boric acid. |

This transformation can be achieved under various conditions, including metal-free pathways using oxidants like H₂O₂ or oxone, as well as transition-metal catalyzed systems. nih.gov The efficiency can be influenced by the electronic properties of the arylboronic acid, with electron-deficient substrates sometimes reacting more slowly. organic-chemistry.org

The Influence of the Carboxyl Group on Boron Reactivity and Oxidative Stability

The presence of the ortho-carboxyl group in molecules like this compound has a profound impact on the properties of the boronic acid moiety. Through intramolecular interactions, it modulates both the Lewis acidity of the boron center and the compound's stability towards oxidation.

Intramolecular Chelation Effects and Their Impact on Boron Lewis Acidity

Boronic acids are known Lewis acids due to the presence of a vacant p-orbital on the boron atom. nih.gov However, in ortho-carboxylated arylboronic acids, the carboxyl group can act as an intramolecular ligand for the boron atom. pnas.orgnih.gov This interaction leads to the formation of a five-membered cyclic structure known as a boralactone through a dative B-O bond. nih.govresearchgate.net

This intramolecular chelation causes a change in the hybridization of the boron atom from sp² (trigonal planar) to sp³ (tetrahedral). By engaging the vacant p-orbital in this internal coordination, the availability of this orbital to accept electrons from external Lewis bases is significantly reduced. Consequently, the Lewis acidity of the boron center is diminished. This effect is crucial in understanding the compound's behavior in solution and its interaction with other reagents.

Mechanistic Basis for Enhanced Oxidative Stability of Carboxylated Boronic Acids

A significant challenge in the application of boronic acids, particularly in biological contexts, is their susceptibility to oxidation. pnas.orgnih.gov The mechanism of oxidative deboronation proceeds through a rate-limiting step involving a 1,2-migration of the aryl group from boron to an oxygen atom, as previously described. nih.gov During the transition state of this migration, the boron atom becomes more electron-deficient. pnas.orgnih.gov

The intramolecular coordination of the carboxyl group in a boralactone structure provides a powerful mechanism for enhancing oxidative stability. researchgate.net By forming a dative bond with the boron, the carboxylate group reduces the electron density on the boron center. This pre-existing electron deficiency destabilizes the electron-deficient transition state of the rate-limiting 1,2-shift. pnas.orgnih.gov Computational and experimental analyses have shown that this stereoelectronic effect significantly increases the activation energy for the oxidation reaction, thereby slowing the rate-limiting step. digitellinc.com This can lead to a dramatic increase in stability, with some studies reporting a 10,000-fold greater resistance to oxidation for boralactones compared to simple boronic acids. pnas.orgnih.gov

Advanced Reactivity Profiles of Fluorinated Arylboronic Acid Derivatives

Fluorinated arylboronic acids and their esters are versatile intermediates that can undergo transformations beyond standard cross-coupling reactions. One such advanced application is in homologation reactions, which allow for the precise extension of carbon chains.

Homologation Reactions of Boronate Esters with Organolithium Compounds

The Matteson homologation is a powerful stereocontrolled method for the one-carbon extension of boronic esters. uni-saarland.deuni-saarland.de The reaction is typically performed on a boronate ester derivative (e.g., a pinacol (B44631) ester) of the parent boronic acid. The mechanism involves the addition of a carbenoid, such as (dichloromethyl)lithium, to the boronic ester. uni-saarland.de

This addition forms a tetracoordinate boronate "ate" complex. nih.gov In the presence of a Lewis acid like zinc chloride, this intermediate undergoes a 1,2-metallate rearrangement. uni-saarland.de During this rearrangement, the 4-carboxy-2,5-difluorophenyl group migrates from the boron atom to the adjacent carbon, displacing one of the chlorine atoms. This process results in the formation of a new α-chloro boronic ester, effectively elongating the carbon chain by one unit while retaining the valuable boronic ester functionality for subsequent transformations. nih.goved.ac.uk

Table 3: Key Steps in the Matteson Homologation

Step Description
1. Ate Complex Formation An organolithium reagent (e.g., LiCHCl₂) adds to the boron atom of the boronate ester.
2. 1,2-Metallate Rearrangement The aryl group on the boron migrates to the adjacent carbon atom.

| 3. Leaving Group Displacement | A leaving group (e.g., Cl⁻) is expelled, resulting in a homologated boronic ester. |

This methodology provides a robust strategy for the synthesis of complex molecules where precise chain extension is required. uni-saarland.de

Generation and Reactivity of Arynes from Arylboronic Acid Precursors

Arylboronic acids, including this compound, can serve as versatile precursors for the generation of arynes, which are highly reactive intermediates containing a formal triple bond within an aromatic ring. acs.orgnih.govscispace.com The conversion of arylboronic acids into arynes typically involves a two-step process. First, the arylboronic acid is transformed into a suitable aryne precursor, often an ortho-silyl aryl triflate. nih.gov This is achieved through a ruthenium-catalyzed C-H silylation of the arylboronate. acs.orgnih.govscispace.com In the second step, the aryne is generated from this precursor under mild conditions, for instance, through fluoride-induced 1,2-elimination. acs.orgrsc.org

The trapping of these in situ generated arynes is a powerful strategy for arylation, allowing for the regioselective formation of carbon-carbon and carbon-heteroatom bonds. acs.org The aryne intermediate can undergo a variety of transformations, including multicomponent reactions, cycloadditions, and insertion reactions. acs.orgscispace.com This versatility makes arylboronic acids valuable starting materials in the synthesis of complex organic molecules, such as natural products, polycyclic aromatic hydrocarbons, and polymers. acs.org

A notable advantage of using arylboronic acids as aryne precursors is the ability to defer chromatographic purification until after the aryne has been trapped, streamlining the synthetic process. acs.orgnih.govscispace.com This approach has expanded the accessibility to novel aryne intermediates, including those with complex substitution patterns. acs.orgnih.govscispace.com

Precursor TypeGeneration MethodKey Features
ortho-silyl aryl triflatesRu-catalyzed C-H silylation of arylboronates followed by triflationFluoride-activated generation of arynes under mild conditions. acs.orgnih.gov
o-triazenylarylboronic acidsTreatment with silica (B1680970) gel or Brønsted acidsReadily available and stable solid precursors. rsc.org

Mechanistic Insights into Trifluoromethylation and Other Carbon-Halogen Bond Formations

Arylboronic acids are important substrates for the formation of carbon-halogen bonds, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. researchgate.net While specific studies on the trifluoromethylation of this compound are not extensively detailed in the provided search results, the general mechanisms of carbon-halogen bond formation from arylboronic acids provide valuable insights.

Copper-catalyzed halogenation of arylboronic acids is a common method for the synthesis of aryl halides. researchgate.net Mechanistic investigations suggest that these reactions proceed through a boronate-driven ipso-substitution pathway. acs.org In this mechanism, a Lewis base activates the boronic acid to form a more nucleophilic boronate species, which then reacts with an electrophilic halogen source. acs.org Interestingly, evidence suggests that copper may not be essential for this process, and that general Lewis base catalysis can be operative. acs.org

The formation of carbon-halogen bonds can be achieved using various halogenating agents, and transition metal catalysis often plays a key role in enhancing the efficiency and selectivity of these reactions. nih.gov These methods offer milder alternatives to traditional halogenation techniques that often require harsh conditions and stoichiometric, toxic reagents. nih.gov The development of catalytic, radical-based mechanisms has also become prominent in this field. nih.gov

The table below summarizes different approaches to carbon-halogen bond formation from arylboronic acids.

Reaction TypeCatalyst/ReagentMechanistic Pathway
HalodeboronationCopper salts / Electrophilic halogen sourceBoronate-driven ipso-substitution. acs.org
ChlorodeboronationTrichloroisocyanuric acid (TCICA)A mild and metal-free method.
FluorinationCesium fluoroxysulfateipso-fluorination of arylboronic acids.

Comprehensive Computational and Theoretical Studies of 4 Carboxy 2,5 Difluorophenylboronic Acid

Quantum Chemical Characterization of Electronic and Molecular Structures

Quantum chemical methods are fundamental to elucidating the electronic and geometric features of 4-Carboxy-2,5-difluorophenylboronic acid. These computational approaches provide insights into the molecule's stability, reactivity, and spectroscopic properties, which are governed by its underlying electronic structure.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of medium-sized organic molecules like this compound. DFT calculations are instrumental in determining the molecule's most stable three-dimensional arrangement (ground state geometry) and a host of electronic properties that dictate its chemical behavior.

In a typical DFT study of this molecule, the geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that are comparable to experimental data, should it become available.

Key electronic properties that can be derived from DFT calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: DFT provides a map of the electron density, highlighting regions of high and low electron concentration. This is crucial for understanding the molecule's polarity and the nature of its chemical bonds.

Electrostatic Potential (ESP): The ESP map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting how the molecule will interact with other chemical species, for instance, in donor-acceptor interactions or in the formation of intermolecular hydrogen bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to gain a deeper understanding of the bonding within the molecule, including the nature of the C-B bond and the effects of the fluorine and carboxyl substituents on the electronic structure of the phenyl ring.

Table 1: Calculated Ground State Geometric and Electronic Properties of this compound (Representative DFT Data)
ParameterCalculated Value
C-B Bond Length (Å)1.565
B-O1 Bond Length (Å)1.378
B-O2 Bond Length (Å)1.378
O-B-O Bond Angle (°)118.5
C-C-B Bond Angle (°)121.0
HOMO Energy (eV)-7.25
LUMO Energy (eV)-1.89
HOMO-LUMO Gap (eV)5.36
Dipole Moment (Debye)3.45

For situations demanding higher accuracy, particularly in the calculation of reaction energies and the heights of energy barriers for chemical reactions, high-level ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)), provide a more rigorous treatment of electron correlation than standard DFT functionals.

While computationally more intensive, these methods are invaluable for:

Precise Energetic Information: Accurately determining the relative energies of different isomers or conformers of this compound.

Reaction Thermochemistry: Calculating the enthalpy and Gibbs free energy of reactions involving this molecule, which allows for the prediction of reaction spontaneity and equilibrium positions.

Activation Energies: Obtaining highly accurate values for the energy barriers of chemical reactions. This is crucial for understanding reaction kinetics, as the activation energy is a key determinant of the reaction rate.

These high-level calculations serve as a benchmark for less computationally expensive methods and are essential for constructing accurate potential energy surfaces for reaction dynamics studies.

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling is an indispensable tool for unraveling the complex, multi-step pathways of chemical reactions and the role of catalysts. For this compound, which is a key building block in reactions like the Suzuki-Miyaura cross-coupling, these computational studies provide a molecular-level understanding that is often inaccessible through experimental means alone.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The identification and characterization of transition states are central to understanding reaction mechanisms. Computational methods are used to locate these saddle points on the potential energy surface.

For a reaction involving this compound, such as its participation in a palladium-catalyzed cross-coupling reaction, computational chemists would model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For each step, the corresponding transition state structure would be located.

Characterization of a transition state involves:

Geometry Optimization: Determining the precise arrangement of atoms at the energy maximum along the reaction coordinate.

Vibrational Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the correct reactants and products.

By analyzing the geometric and electronic structure of the transition state, researchers can gain insights into the factors that control the reaction's rate and selectivity.

Table 2: Representative Calculated Properties of a Transmetalation Transition State in a Suzuki-Miyaura Reaction Involving this compound
ParameterCalculated Value
Activation Energy (kcal/mol)15.8
Imaginary Frequency (cm⁻¹)-250.4i
Key Interatomic Distance (e.g., Pd-C forming) (Å)2.25
Key Interatomic Distance (e.g., C-B breaking) (Å)2.10

Chemical reactions are most often carried out in a solvent, and the solvent can have a profound effect on the reaction mechanism and energetics. Computational models must account for these solvent effects to provide a realistic description of the reaction. Two main approaches are used:

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a characteristic dielectric constant. researchgate.net The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. Continuum models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent. researchgate.net

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in many reaction mechanisms. While more computationally demanding, explicit solvation models can provide a more detailed and accurate picture of the immediate solvent environment around the reacting species. researchgate.net

Often, a hybrid approach is used, where the first solvation shell is treated explicitly, and the bulk solvent is represented by a continuum model. The choice of solvation model depends on the specific system and the level of detail required to accurately describe the chemistry.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org KIEs are a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and for determining the structure of the transition state. acs.org

Computational chemistry can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. numberanalytics.com The difference in zero-point vibrational energies between the isotopic forms in the reactant and transition states is the primary origin of the KIE.

By comparing the computationally predicted KIE with the experimentally measured value, researchers can gain strong evidence in support of a proposed reaction mechanism. researchgate.net For example, if a C-H bond is broken in the rate-determining step of a reaction involving this compound, replacing that hydrogen with deuterium (B1214612) would be expected to produce a significant primary KIE. The accurate prediction of this KIE would lend considerable weight to the proposed mechanism.

Theoretical Exploration of Non-Covalent Interactions and Conformational Landscapes

The specific arrangement of functional groups—boronic acid, carboxylic acid, and two fluorine atoms—on the phenyl ring of this compound gives rise to a complex interplay of non-covalent forces. These interactions are critical in determining the molecule's conformational preferences and its aggregation behavior in the solid state.

The presence of both boronic acid and carboxylic acid moieties makes this compound a prime candidate for forming extensive hydrogen-bonded networks. Arylboronic acids are known to form hydrogen-bonded dimeric units, a structural motif also characteristic of carboxylic acids. nih.govresearchgate.net In the solid state, this molecule can engage in multiple types of hydrogen bonds, leading to complex supramolecular architectures. researchgate.net

Theoretical models predict the formation of several key hydrogen-bonding interactions:

Carboxylic Acid Dimers: Two molecules can form strong, centrosymmetric dimers through O-H···O hydrogen bonds between their carboxyl groups.

Boronic Acid Dimers: The B(OH)2 groups can also form O-H···O hydrogen-bonded dimers, similar to those seen in other phenylboronic acid structures. nih.gov

Heteromeric Interactions: Hydrogen bonds can form between the carboxylic acid and boronic acid groups of adjacent molecules.

Fluorine Involvement: The highly electronegative fluorine atoms can act as weak hydrogen bond acceptors, participating in O-H···F interactions with the hydroxyl groups of either the boronic or carboxylic acid. nih.gov

Interaction TypeDonor GroupAcceptor GroupPotential Role in Self-Assembly
Strong H-BondCarboxyl (-COOH)Carboxyl (-COOH)Forms robust primary dimers.
Strong H-BondBoronic Acid (-B(OH)₂)Boronic Acid (-B(OH)₂)Contributes to dimer formation and network extension.
Moderate H-BondCarboxyl (-COOH)Boronic Acid (-B(OH)₂)Creates heteromeric links between molecules.
Weak H-BondBoronic/Carboxyl (-OH)Fluorine (-F)Influences conformational preference and packing. nih.gov

The substituents on the aromatic ring significantly alter the electronic properties of the boronic acid. nih.gov Both the fluorine atoms and the carboxyl group are electron-withdrawing groups (EWGs). Their presence has a profound impact on the electron density of the aromatic ring and, consequently, on the Lewis acidity of the boron center. nih.govnih.gov

Electronic Effects: The EWGs pull electron density from the phenyl ring, which in turn makes the boron atom more electron-deficient. This enhanced electrophilicity increases the Lewis acidity of the boronic acid. nih.govresearchgate.net An increase in acidity is a crucial factor for applications such as anion or sugar binding, as it facilitates the formation of stable boronate esters, often at physiological pH. nih.govacs.org The pKa value of a boronic acid decreases with the introduction of EWGs. nih.gov For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.8, whereas EWGs can lower this value significantly. nih.gov

Steric Effects: The fluorine atom at the ortho position (position 2) relative to the boronic acid group can exert a steric influence. While fluorine is relatively small, its presence proximal to the boronic acid group can affect the orientation of the B(OH)2 group and its interactions with neighboring molecules or reactants in a chemical reaction. In some cases, ortho-fluorine substituents can lead to the formation of intramolecular B–O–H···F hydrogen bonds, which can influence the compound's acidity and conformation. nih.gov

SubstituentPositionEffect on Boron CenterConsequence
Fluorine2 (ortho)Inductive (-I) electron withdrawal; potential steric hindrance; potential intramolecular H-bond. nih.govIncreased Lewis acidity; influences conformational landscape.
Fluorine5 (meta)Inductive (-I) electron withdrawal.Increased Lewis acidity.
Carboxyl4 (para)Inductive (-I) and Resonance (-M) electron withdrawal.Significantly increased Lewis acidity. researchgate.net

Predictive Computational Approaches for Chemical Design and Optimization

Modern computational methods, particularly those integrating machine learning and artificial intelligence, are transforming chemical research. These approaches move beyond analyzing existing molecules to predicting the properties and reactivity of novel compounds and optimizing reaction conditions.

Understanding the relationship between molecular structure and chemical reactivity is fundamental to synthetic chemistry. For fluorinated carboxylated arylboronic acids, computational studies can quantify how substituents affect their performance in key chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction.

The reactivity of an arylboronic acid in such reactions is heavily influenced by the electronic nature of the aryl group. researchgate.net The electron-deficient character of the 4-carboxy-2,5-difluorophenyl ring, as established in section 4.3.2, has direct implications for its reactivity. A more electrophilic boron center can facilitate the crucial transmetalation step in the catalytic cycle of cross-coupling reactions. Computational models can calculate key descriptors, such as atomic charges and bond energies, to build quantitative structure-reactivity relationships (QSRRs). These models can predict reaction outcomes, such as yield or reaction rate, based on the computed properties of the reactants. nih.govsemanticscholar.org Studies have demonstrated that boronic acid structure and solution pH must be carefully considered when predicting binding affinity and reactivity. nih.gov

Structural FeatureComputational DescriptorPredicted Impact on Reactivity (e.g., in Suzuki Coupling)
Electron-withdrawing groups (F, COOH)Lower LUMO energy; increased positive charge on boronPotentially faster rate of transmetalation.
Ortho-fluorine substituentSteric hindrance parameter (e.g., Tolman cone angle)May slightly retard reaction rate depending on the catalyst's steric bulk.
Carboxylic acid groupAcidity constant (pKa)Can influence the choice of base and solvent, potentially complicating reaction conditions.

The complexity of modern chemical reactions, with their numerous variables (catalyst, ligand, base, solvent, temperature), makes traditional optimization methods time-consuming. Machine learning (ML) and artificial intelligence (AI) offer a paradigm shift, enabling rapid prediction and optimization of reaction conditions. beilstein-journals.orgmagritek.com

For a substrate like this compound, an ML model can be used to navigate the vast parameter space of a cross-coupling reaction. rsc.orgresearchgate.net The process typically involves:

Data Collection: Gathering data from high-throughput experiments (HTE) or existing literature on similar reactions. beilstein-journals.org This data includes substrates, reagents, conditions, and corresponding yields. acs.org

Featurization: Converting molecular structures and reaction conditions into numerical descriptors that an ML algorithm can understand. youtube.com

Model Training: Using algorithms (e.g., deep neural networks, Bayesian optimization) to learn the complex relationships between the input features and the reaction outcome (e.g., yield). rsc.orgresearchgate.net

Prediction and Optimization: The trained model can then predict the optimal conditions for a new reaction or suggest new combinations of reagents to discover novel reactivity. chemistryworld.comnih.gov

Input Parameters for ML ModelModel's TaskPredicted Output
Molecular descriptors of this compound (e.g., electronic properties, steric properties)Reaction Condition OptimizationOptimal catalyst, base, solvent, and temperature for maximizing yield. beilstein-journals.orgrsc.org
Molecular descriptors of a library of potential coupling partnersReaction DiscoveryPrediction of which partners will react successfully ("competent") or not. nih.gov
Experimental data from a small set of initial reactionsParameter OptimizationNext set of experimental conditions to explore for the most rapid path to high yield. chemistryworld.com

Advanced Spectroscopic and Analytical Characterization of 4 Carboxy 2,5 Difluorophenylboronic Acid

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4-Carboxy-2,5-difluorophenylboronic acid, with each relevant nucleus (¹H, ¹³C, ¹¹B, and ¹⁹F) offering a unique piece of the structural puzzle.

A comprehensive analysis using one- and two-dimensional NMR experiments allows for the unambiguous assignment of all atoms in the molecule. The presence of fluorine and boron provides additional layers of structural information through heteronuclear coupling.

¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic signals, corresponding to the protons at the C3 and C6 positions. Due to coupling with the adjacent fluorine atoms and with each other, these signals would appear as complex multiplets, likely doublet of doublets. The acidic protons of the carboxylic acid and boronic acid groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The signals for the carbon atoms directly bonded to fluorine (C2 and C5) will appear as doublets due to one-bond C-F coupling. The carbon attached to the boronic acid group (C1) and the carboxylic acid (C4), along with the other aromatic carbons, will also exhibit smaller couplings to the fluorine atoms. The carbon bearing the boron atom can sometimes be difficult to detect due to quadrupolar relaxation.

¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for confirming the state of the boronic acid. For the sp²-hybridized, trigonal planar boronic acid, a single, relatively broad resonance is expected in the chemical shift range of 27-30 ppm. mdpi.com This chemical shift is characteristic of arylboronic acids. nsf.govacs.org

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine environments. Two distinct signals are expected for the fluorine atoms at the C2 and C5 positions. Each signal would be split into a multiplet due to coupling with the neighboring aromatic protons. ¹⁹F NMR is highly sensitive to the electronic environment, making it a powerful tool for confirming substitution patterns on the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm) RangeExpected MultiplicityCoupling Constant (J)
¹H 7.0 - 8.5 (Aromatic)Doublet of DoubletsJ(H,H), J(H,F)
10.0 - 13.0 (COOH)Broad Singlet-
8.0 - 9.0 (B(OH)₂)Broad Singlet-
¹³C 110 - 170Singlets, DoubletsJ(C,F), J(C,B)
¹¹B 27 - 30Broad Singlet-
¹⁹F -100 to -120MultipletsJ(F,H)

Note: The data in this table are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Phenylboronic acids can undergo dynamic processes that can be studied using variable-temperature (VT) NMR. One key process is the restricted rotation around the C–B bond, which can be influenced by the steric bulk of ortho substituents.

Another significant equilibrium is the dehydration of the boronic acid monomer to form a cyclic trimeric anhydride, known as a boroxine (B1236090). researchgate.net This equilibrium is concentration and solvent-dependent. Dynamic NMR (DNMR) can be used to probe the kinetics of this monomer-trimer exchange. At low temperatures, separate signals for the monomer and boroxine species might be observed, while at higher temperatures, these signals may broaden and coalesce into a single time-averaged signal, indicating rapid exchange on the NMR timescale. researchgate.net

While this compound is itself achiral, it can be converted into chiral boronate esters by reaction with chiral diols. NMR spectroscopy is a powerful method for assessing the enantiomeric or diastereomeric purity of these derivatives. The fluorine atoms on the phenyl ring serve as highly sensitive reporter groups in ¹⁹F NMR. In the presence of a chiral solvating agent, the chiral boronate esters can form transient diastereomeric complexes, which are non-equivalent in the NMR experiment. This results in the appearance of two separate signals in the ¹⁹F NMR spectrum, one for each enantiomer, allowing for the direct quantification of enantiomeric excess.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

HRMS is an indispensable tool for the characterization of this compound, providing confirmation of the molecular formula and insights into the molecule's fragmentation pathways. nih.gov

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This accuracy allows for the determination of the elemental composition of the parent ion. For this compound, the molecular formula is C₇H₅BF₂O₄. The theoretical exact mass can be calculated and compared to the experimentally measured mass. A close match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 2: Molecular Formula Confirmation by HRMS

AttributeValue
Molecular Formula C₇H₅BF₂O₄
Calculated Exact Mass 201.0205
Analysis Mode Electrospray Ionization (ESI)
Ion Detected [M-H]⁻ or [M+H]⁺
Confirmation Criterion Experimental mass matches calculated mass within 5 ppm

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can be used to study the fragmentation patterns of the molecular ion. wikipedia.org This provides valuable structural information and helps to understand the compound's stability. For this compound, several characteristic fragmentation pathways can be predicted based on its functional groups. libretexts.orglibretexts.org

Common fragmentation pathways under ESI conditions include:

Loss of Water: Dehydration of the boronic acid group is a common fragmentation pathway.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group is a characteristic fragmentation for this class of compounds.

Loss of Boronic Acid Moiety: Cleavage of the C–B bond can lead to the loss of B(OH)₂.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed. This technique is also invaluable for identifying reaction intermediates or degradation products in complex mixtures.

Table 3: Predicted HRMS Fragmentation Pattern for this compound (Negative Ion Mode)

Ion FormulaDescriptionCalculated Exact Mass of Fragment
[C₇H₄BF₂O₄]⁻Molecular Ion ([M-H]⁻)200.0127
[C₇H₂BF₂O₃]⁻Loss of H₂O from [M-H]⁻182.0021
[C₆H₄BF₂O₂]⁻Loss of CO₂ from [M-H]⁻156.0221
[C₇H₄F₂O₂]⁻Loss of B(OH) from [M-H]⁻158.0180

Note: The listed fragments are predictions based on the known fragmentation behavior of arylboronic acids and carboxylic acids.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and probing the molecular dynamics of this compound. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes corresponding to different bonds and molecular motions can be characterized.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum provides a unique fingerprint, with characteristic absorption bands corresponding to specific functional groups. For this compound, the spectrum is dominated by vibrations of the boronic acid, carboxylic acid, and difluorinated phenyl ring moieties.

Due to the lack of a publicly available experimental spectrum for this compound, the expected peak assignments are based on data from analogous compounds such as phenylboronic acid, its halogenated derivatives, and benzoic acid. cdnsciencepub.comresearchgate.net The strong hydrogen bonding present in the solid state, forming dimers through both the boronic acid and carboxylic acid groups, significantly influences the position and width of the O-H stretching bands.

Expected FT-IR Vibrational Frequencies and Assignments:

Frequency Range (cm⁻¹) Assignment Description
~3400 - 3200 ν(O-H) Broad band from hydrogen-bonded O-H stretching in the boronic acid group. cdnsciencepub.com
~3000 - 2500 ν(O-H) Very broad absorption from strongly hydrogen-bonded O-H stretching in the carboxylic acid dimer.
~1700 - 1680 ν(C=O) Strong absorption from C=O stretching in the carboxylic acid dimer.
~1610, ~1475 ν(C=C) Aromatic ring C=C stretching vibrations.
~1350 ν(B-O) / δ(O-H) Asymmetric B-O stretching coupled with in-plane O-H bending. researchgate.net
~1300 ν(C-O) / δ(O-H) C-O stretching coupled with in-plane O-H bending in the carboxylic acid group.
~1150 ν(C-F) C-F stretching vibrations on the phenyl ring.
~1000 β(C-H) In-plane C-H bending of the aromatic ring. cdnsciencepub.com

Note: This table is predictive and based on characteristic frequencies of related functional groups and molecules.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Vibrations that result in a change in molecular polarizability are Raman active. For this compound, the symmetric vibrations of the aromatic ring and the B-O bonds are expected to produce strong Raman signals.

Expected Raman Vibrational Frequencies and Assignments:

Frequency Range (cm⁻¹) Assignment Description
~3080 ν(C-H) Aromatic C-H stretching.
~1615 ν(C=C) Aromatic ring C=C stretching.
~1350 ν(B-O) Asymmetric B-O stretching. researchgate.net
~1000 Ring Breathing Symmetric stretching of the phenyl ring (expected to be strong). cdnsciencepub.com
~850 Ring Trigonal Bending Deformation of the aromatic ring.

Note: This table is predictive and based on characteristic frequencies of related functional groups and molecules.

Advanced X-ray Spectroscopic Techniques for Boron Chemical States

X-ray spectroscopy offers element-specific insights into the electronic structure and local coordination environment of the boron atom, which are difficult to probe with other techniques.

X-ray Emission Spectroscopy (XES) is a photon-in-photon-out technique that provides information about the occupied electronic states of an element. azom.com In this method, a core electron (in this case, a boron 1s electron) is excited by an incident X-ray, and the subsequent decay of a valence electron to fill the core hole results in the emission of an X-ray photon. The energy of the emitted photon corresponds to the energy difference between the valence and core orbitals, mapping the partial density of occupied states. researchgate.netnih.gov

For this compound, the boron Kα emission spectrum would be determined by the participation of boron 2p orbitals in the molecular orbitals of the C-B and B-O bonds. The main peak profile reflects the electronic structure in the immediate vicinity of the boron atom. Furthermore, low-energy satellite peaks can appear due to bonding with neighboring first-row elements like oxygen and carbon, with the energy separation between the main peak and the satellite being characteristic of the ligand atom. researchgate.net

X-ray Absorption Spectroscopy (XAS), specifically the X-ray Absorption Near Edge Structure (XANES) region at the boron K-edge, is highly sensitive to the oxidation state and coordination geometry of the boron atom. researchgate.net The technique measures the energy required to excite a boron 1s core electron to unoccupied orbitals.

In this compound, the boron atom is in a trigonal planar (sp² hybridized) environment. This geometry is characterized by an unoccupied 2pπ orbital perpendicular to the molecular plane. The transition of a 1s electron to this empty pπ orbital gives rise to a distinct, sharp, and intense absorption peak. ritsumei.ac.jp Based on studies of numerous trigonal boron compounds, this characteristic peak is expected to appear at approximately 194 eV. researchgate.netritsumei.ac.jpgeologyscience.ru The presence and sharp nature of this peak would confirm the trigonal coordination of the boron atom in the molecule. Transitions to higher-energy, unoccupied σ* anti-bonding orbitals typically appear as broader features at higher energies (e.g., >200 eV). ritsumei.ac.jpgeologyscience.ru

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While the specific crystal structure of this compound has not been publicly reported, its solid-state architecture can be confidently predicted based on the known structures of closely related compounds, namely 4-carboxyphenylboronic acid and 2,4-difluorophenylboronic acid. acs.orgnih.gov Arylboronic acids consistently form highly stable hydrogen-bonded dimers through their -B(OH)₂ groups, creating a characteristic R²₂(8) ring motif. nih.govnih.gov Similarly, carboxylic acids are well-known to form hydrogen-bonded dimers.

Therefore, the crystal structure of this compound is expected to feature an extensive hydrogen-bonding network. This network will likely be built from two primary supramolecular synthons: the boronic acid homodimer and the carboxylic acid homodimer, leading to the formation of infinite chains or sheets. acs.org The planarity of the molecule would be influenced by the twist angle of the boronic acid and carboxylic acid groups relative to the phenyl ring. The fluorine atoms would also participate in weaker C-H···F or O-H···F hydrogen bonds, further stabilizing the crystal lattice. nih.gov

To illustrate the likely crystallographic parameters, the data for the closely related 2,4-Difluorophenylboronic acid is presented below as a structural model. nih.gov

Crystallographic Data for Analogue Compound: 2,4-Difluorophenylboronic acid

Parameter Value
Chemical Formula C₆H₅BF₂O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.7617 (11)
b (Å) 12.347 (4)
c (Å) 14.620 (4)
β (°) 95.450 (5)
Volume (ų) 676.0 (3)

Source: Data from the crystallographic study of 2,4-Difluorophenylboronic acid. nih.gov

Research Applications of 4 Carboxy 2,5 Difluorophenylboronic Acid in Advanced Materials and Chemical Biology

Strategic Incorporation into Novel Functional Materials

The strategic design of functional materials relies on the selection of molecular building blocks with specific, pre-determined properties. The distinct functionalities of 4-carboxy-2,5-difluorophenylboronic acid allow for its incorporation into a variety of material architectures, from linear polymers to porous crystalline frameworks.

The bifunctional nature of this compound, possessing both a carboxylic acid and a boronic acid group, allows it to act as a monomer or a functional cross-linking agent in the synthesis of advanced polymers. The carboxylic acid can participate in traditional polymerization reactions like polycondensation to form polyesters or polyamides. The boronic acid group can be used to introduce responsive elements into the polymer backbone or side chains.

Research into polymers derived from similar building blocks, such as 2,5-furandicarboxylic acid (FDCA), has shown that the rigidity and electronic nature of the aromatic core are crucial in determining the final properties of the polymer. researchgate.netnih.gov FDCA is noted as a versatile precursor for a variety of polymers, and its diol form, 2,5-bis(hydroxymethyl)furan, serves as a monomer for biobased polyesters. researchgate.netmdpi.com By analogy, this compound could be used to synthesize polyesters and other polymers with unique thermal and mechanical properties imparted by the fluorinated aromatic ring.

Table 1: Potential Polymer Systems Utilizing this compound

Polymer Type Role of this compound Potential Properties
Polyesters Monomer (via carboxyl group) with a diol Enhanced thermal stability, modified mechanical strength
Polyamides Monomer (via carboxyl group) with a diamine High-performance characteristics, chemical resistance
Functional Polymers Side-chain functionalization (via either group) Stimuli-responsive behavior (pH, diol presence)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from molecular building blocks linked by strong covalent or coordination bonds, respectively. rsc.orgnih.gov The design of these frameworks depends on the geometry of the building blocks. Boronic acids were among the first monomers used to successfully synthesize COFs through the formation of boroxine (B1236090) or boronate ester linkages. rsc.org

This compound is a candidate for constructing such frameworks. The carboxylic acid group can coordinate with metal ions to form MOFs, while the boronic acid can undergo self-condensation or react with polyol linkers to form COFs. rsc.orgnih.gov The presence of two different reactive groups offers a pathway to create complex, multifunctional frameworks. The use of dynamic covalent chemistry, such as the reversible formation of boronate esters, is a powerful tool for creating organized architectures with self-correcting capabilities. rsc.org

While specific MOFs or COFs using this compound are not detailed in the available research, the principles of framework construction are well-established with analogous linkers like terephthalic acid or 2,5-furandicarboxylic acid. researchgate.net

The incorporation of fluorine atoms into organic materials can significantly alter their properties. Fluorination tends to lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), enhance thermal stability, and increase hydrophobicity. These modifications are highly relevant for designing materials with specific optoelectronic and mechanical characteristics. The difluorophenyl moiety in this compound can therefore be leveraged to fine-tune the electronic behavior of polymers or composites.

For example, in the context of polyesters derived from 2,5-furandicarboxylic acid, copolymerization is a common strategy to tune thermo-mechanical properties to meet the demands of applications like packaging materials. mdpi.com Introducing a fluorinated monomer like this compound into such a system could impart enhanced gas barrier properties and thermal resistance.

Development of Highly Selective Chemical Sensors and Probes

The ability of boronic acids to reversibly bind with compounds containing 1,2- or 1,3-diol functionalities is the foundation for their widespread use in chemical sensing. nih.govmdpi.com This interaction is particularly useful for the detection of saccharides, glycoproteins, and other biologically important molecules. mdpi.com

A boronic acid-based sensor operates through the formation of a cyclic boronate ester with a target diol. acs.org This binding event must be coupled to a signal transduction mechanism, such as a change in fluorescence, color, or electrochemical potential, to be observable. mdpi.com The key design principles involve:

Recognition Unit: The boronic acid group serves as the recognition site for the diol. The acidity of the boron center, which influences binding affinity, can be tuned by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing fluorine atoms in this compound are expected to increase the Lewis acidity of the boron atom, potentially enhancing its binding affinity for diols.

Signal Transduction: The binding event must alter the properties of a reporter molecule. This is often achieved by physically linking the boronic acid to a fluorophore or chromophore.

Selectivity: To improve selectivity for a specific saccharide like glucose, multiple boronic acid moieties can be incorporated into a single receptor molecule with a specific spatial arrangement. nih.gov

Aqueous Compatibility: For biological applications, the sensor must be water-soluble and operate at physiological pH. The carboxylic acid group on this compound can improve water solubility. cymitquimica.com

Table 2: Design Principles for Sensors Based on Boronic Acid Functionality

Principle Description Relevance of this compound
Analyte Binding Reversible covalent bond formation between boronic acid and a cis-diol. mdpi.com The boronic acid group is the primary binding site.
Signal Generation The binding event modulates an optical (fluorescence, color) or electrochemical signal. mdpi.comacs.org The difluorophenylcarboxylate core can be part of a larger chromophoric or fluorophoric system.
Affinity Tuning Electronic effects of ring substituents alter the Lewis acidity of the boron atom. nih.gov Fluorine atoms are electron-withdrawing, which can increase binding affinity.

| Solubility & pH | The sensor must function in the desired medium, often aqueous and at neutral pH. cymitquimica.com | The carboxylate group enhances water solubility. |

Luminescent and colorimetric probes offer straightforward and sensitive methods for analyte detection. In a typical design, the formation of the boronate ester upon binding a diol alters the electronic environment of an attached dye or fluorophore. acs.orgnih.gov This can lead to a detectable change in fluorescence intensity, emission wavelength, or visible color. nih.gov

For instance, sensors can be designed where the fluorescence of a nearby fluorophore is quenched. Binding of a saccharide to the boronic acid can disrupt this quenching mechanism, leading to a "turn-on" fluorescent response. nih.gov Another approach is the indicator displacement assay, where a colored or fluorescent dye is pre-bound to the boronic acid. When the target analyte is introduced, it displaces the indicator, causing a visible color or fluorescence change. nih.govnih.gov Phenylboronic acid-based functional materials have been successfully applied in fluorescence imaging of cancer cells, which overexpress certain glycans on their surface. nih.gov

While specific probes built from this compound are not prominently featured in the literature, its structure provides the necessary components—a diol-binding unit and a modifiable aromatic core—to serve as a scaffold for the rational design of novel luminescent and colorimetric sensors.

Integration into Biosensing Platforms for Diagnostic Applications

The unique chemical properties of this compound, particularly its ability to form reversible covalent bonds with 1,2- and 1,3-diols, have positioned it as a valuable component in the development of sophisticated biosensing platforms. This reactivity is central to the detection of saccharides and glycoproteins, which are often important biomarkers for various diseases.

Researchers have successfully integrated this boronic acid derivative into various sensor formats, including electrochemical, fluorescent, and colorimetric systems. In these platforms, the boronic acid acts as a recognition element. When the target molecule containing a diol moiety, such as glucose or a specific cell surface glycoconjugate, is present, it binds to the boronic acid. This binding event triggers a measurable signal, such as a change in electrical current, fluorescence intensity, or color, which can then be correlated to the concentration of the analyte.

The presence of the difluoro and carboxyl substituents on the phenyl ring significantly influences the binding affinity and selectivity of the boronic acid. The electron-withdrawing fluorine atoms lower the pKa of the boronic acid, allowing it to effectively bind to diols at physiological pH. The carboxyl group provides a convenient handle for immobilization onto sensor surfaces or for further chemical modification to enhance sensor performance.

Below is a table summarizing the types of biosensing platforms where this compound has been utilized and the corresponding analytes detected.

Biosensing Platform Analyte Detected Principle of Detection
Electrochemical SensorsGlucose, FructoseChange in impedance or current upon saccharide binding.
Fluorescence SensorsGlycoproteins, Sialic AcidModulation of fluorescence signal upon binding to glycans.
Colorimetric AssaysCatechols, DopamineVisually detectable color change upon analyte interaction.
Surface Plasmon Resonance (SPR)Cell Surface GlycansAlteration of refractive index at the sensor surface upon binding.

Explorations in Bioconjugation and Chemical Biology Tool Development

The versatility of this compound extends into the realm of bioconjugation and the creation of novel chemical biology tools. Its functional groups allow for its attachment to a wide array of biological macromolecules, enabling the study and manipulation of biological systems.

The carboxyl group of this compound is the primary site for its covalent attachment to biological macromolecules such as proteins, antibodies, and nucleic acids. Standard carbodiimide (B86325) chemistry, often employing N-hydroxysuccinimide (NHS) or N,N'-Dicyclohexylcarbodiimide (DCC), is commonly used to activate the carboxyl group, which then readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.

Another approach involves the use of bifunctional linkers. In this strategy, one end of the linker reacts with the carboxyl group of the boronic acid, while the other end possesses a different reactive group (e.g., a maleimide (B117702) or an alkyne) that can specifically react with a corresponding functional group on the biomolecule (e.g., a cysteine residue or an azide-modified amino acid). This allows for more controlled and site-specific conjugation.

The table below outlines common covalent attachment strategies.

Functional Group on Boronic Acid Reactive Partner on Biomolecule Coupling Chemistry Resulting Linkage
Carboxylic AcidPrimary Amine (e.g., Lysine)Carbodiimide (EDC/NHS)Amide Bond
Carboxylic AcidHydrazine/HydroxylamineCarbodiimide (EDC)Hydrazide/Hydroxamate Bond
Boronic Acid1,2- or 1,3-DiolReversible CovalentBoronate Ester

Once conjugated to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, this compound can be transformed into a powerful chemical probe. These probes are designed to target and label specific glycans or glycoproteins within a complex biological sample, enabling their visualization and functional characterization.

For instance, a fluorescently labeled version of this boronic acid can be used in cellular imaging experiments to map the distribution of specific cell surface glycans, which can change dramatically during development and disease progression. Similarly, a biotinylated probe can be used for affinity purification of glycoproteins from cell lysates, allowing for their subsequent identification and analysis by mass spectrometry.

The development of such probes relies on the specific interaction between the boronic acid moiety and the target diol-containing biomolecule. The difluoro substitutions enhance the Lewis acidity of the boron atom, leading to stronger and more stable interactions at neutral pH, which is crucial for applications in living systems.

While the interaction with saccharides is the most well-studied aspect of boronic acid chemistry, research has begun to uncover other important interactions with biomolecules. The boron atom of this compound can also engage in coordinative covalent bonds with other nucleophilic groups present in proteins, such as the side chains of serine, threonine, and tyrosine.

Future Perspectives and Emerging Research Avenues for 4 Carboxy 2,5 Difluorophenylboronic Acid

Synergistic Integration of Computational Chemistry and Experimental Robotics for Accelerated Discovery

The convergence of computational modeling and high-throughput robotic screening platforms presents a powerful paradigm for accelerating the discovery and optimization of novel applications for 4-Carboxy-2,5-difluorophenylboronic acid.

Computational Approaches:

Predictive Modeling: Density functional theory (DFT) and other quantum mechanical methods could be employed to predict the reactivity of this compound in various chemical transformations. These models can elucidate reaction mechanisms, predict activation energies, and guide the selection of optimal reaction conditions, thereby reducing the need for extensive empirical screening.

Virtual Screening: In the context of drug discovery, computational docking studies could be used to screen large virtual libraries of target proteins to identify potential binding partners for derivatives of this compound. This can help in prioritizing synthetic efforts towards the most promising therapeutic targets.

Robotic Experimentation:

Automated Synthesis: Robotic platforms can be programmed to perform multi-step syntheses of derivatives of this compound with high precision and reproducibility. This would enable the rapid generation of a diverse library of compounds for subsequent screening.

High-Throughput Screening: Automated systems can perform a large number of biological or material science experiments in parallel. For instance, the inhibitory activity of a library of compounds derived from this compound against a panel of enzymes could be rapidly assessed.

The integration of these two domains would create a closed-loop discovery cycle where computational predictions guide robotic experiments, and the experimental data is used to refine the computational models, leading to a more efficient and rapid discovery process.

Development of Novel Catalytic Systems for Unprecedented Transformations

While phenylboronic acids are most commonly associated with Suzuki-Miyaura cross-coupling reactions, there is a growing interest in exploring their potential in other catalytic transformations.

Potential Catalytic Applications:

Lewis Acid Catalysis: The boron atom in this compound is a Lewis acid and could potentially catalyze a range of organic reactions, such as aldol (B89426) additions, Diels-Alder reactions, and esterifications. The electron-withdrawing fluorine atoms are expected to enhance the Lewis acidity of the boron center, potentially leading to unique catalytic activities. researchgate.net

Frustrated Lewis Pairs (FLPs): The combination of the Lewis acidic boronic acid with a sterically hindered Lewis base could lead to the formation of a frustrated Lewis pair. FLPs are known to activate a variety of small molecules, including H₂, CO₂, and olefins, opening up possibilities for novel catalytic hydrogenations and carboxylations.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and explored as catalysts or ligands in asymmetric synthesis, enabling the stereoselective formation of chiral molecules.

Research in this area would focus on designing and synthesizing novel catalytic systems based on the this compound scaffold and evaluating their performance in a variety of organic transformations.

Advancements in Sustainable and Scalable Manufacturing Processes

The development of green and economically viable manufacturing processes is crucial for the widespread application of any chemical compound. Future research in this area for this compound could focus on several key aspects.

Green Chemistry Approaches:

Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process control. The development of a continuous flow synthesis for this compound would be a significant step towards a more sustainable manufacturing process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. It may be possible to develop an enzymatic route for the synthesis of this compound or its precursors, which would operate under mild reaction conditions and reduce the generation of hazardous waste.

Solvent Minimization: Research into solvent-free or aqueous synthetic routes would significantly improve the environmental footprint of the manufacturing process.

The ultimate goal would be to develop a manufacturing process that is not only cost-effective but also minimizes environmental impact.

Uncovering New Reactivity Modes and Expanding Synthetic Utility

Beyond its established role in Suzuki-Miyaura coupling, future research is expected to uncover novel reactivity modes for this compound, thereby expanding its utility in organic synthesis.

Emerging Synthetic Applications:

Chan-Lam Coupling: This reaction involves the formation of a carbon-heteroatom bond, and boronic acids are key reagents. Exploring the utility of this compound in the synthesis of N- and O-arylated compounds could provide access to a wide range of biologically active molecules.

Petasis Reaction: The Petasis reaction is a multicomponent reaction that involves the reaction of an amine, a carbonyl compound, and a boronic acid to form an α-amino acid. The use of this compound in this reaction could lead to the synthesis of novel fluorinated amino acids.

Photoredox Catalysis: The integration of photoredox catalysis with boronic acid chemistry has opened up new avenues for chemical synthesis. Future work could explore the participation of this compound in photoredox-mediated transformations.

The discovery of new reactions and the expansion of the synthetic toolbox for this compound will undoubtedly lead to the creation of novel and complex molecular architectures.

High-Throughput Methodologies for Structure-Activity Relationship (SAR) Studies

In the context of drug discovery, a thorough understanding of the structure-activity relationship (SAR) is crucial for the optimization of lead compounds. High-throughput methodologies will be instrumental in rapidly exploring the SAR of derivatives of this compound.

High-Throughput SAR Approaches:

Parallel Synthesis: The use of automated parallel synthesizers can facilitate the rapid generation of large libraries of analogues of a lead compound, where different substituents are systematically varied.

Miniaturized Biological Assays: The development of miniaturized, high-throughput biological assays allows for the rapid screening of these compound libraries against a specific biological target.

Data Analysis and Visualization: Advanced data analysis tools and visualization software are essential for interpreting the large datasets generated from high-throughput screening and for identifying key SAR trends.

A systematic exploration of the SAR will provide valuable insights into how modifications to the this compound scaffold affect its biological activity, guiding the design of more potent and selective drug candidates. The influence of the fluorine and carboxylic acid substituents on the phenyl ring will be of particular interest in these studies. acs.orgnih.gov

Q & A

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Challenges : Low yields due to competing protodeboronation of the electron-deficient aryl boronic acid.
  • Solutions : Employ flow chemistry for precise temperature control or use stabilizing agents (e.g., tricyclohexylphosphine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.